4-Iodo-1-nitro-2-(trifluoromethyl)benzene 4-Iodo-1-nitro-2-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 393-10-2
VCID: VC3931838
InChI: InChI=1S/C7H3F3INO2/c8-7(9,10)5-3-4(11)1-2-6(5)12(13)14/h1-3H
SMILES: C1=CC(=C(C=C1I)C(F)(F)F)[N+](=O)[O-]
Molecular Formula: C7H3F3INO2
Molecular Weight: 317 g/mol

4-Iodo-1-nitro-2-(trifluoromethyl)benzene

CAS No.: 393-10-2

Cat. No.: VC3931838

Molecular Formula: C7H3F3INO2

Molecular Weight: 317 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-1-nitro-2-(trifluoromethyl)benzene - 393-10-2

Specification

CAS No. 393-10-2
Molecular Formula C7H3F3INO2
Molecular Weight 317 g/mol
IUPAC Name 4-iodo-1-nitro-2-(trifluoromethyl)benzene
Standard InChI InChI=1S/C7H3F3INO2/c8-7(9,10)5-3-4(11)1-2-6(5)12(13)14/h1-3H
Standard InChI Key RVEQXLQKLMGPHL-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1I)C(F)(F)F)[N+](=O)[O-]
Canonical SMILES C1=CC(=C(C=C1I)C(F)(F)F)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

The structural identity of 4-iodo-1-nitro-2-(trifluoromethyl)benzene is defined by its IUPAC name and canonical SMILES notation (C1=CC(=C(C=C1I)C(F)(F)F)N+[O-]), which highlight the positions of its functional groups. The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are meta to each other, while the iodine substituent occupies the para position relative to the nitro group. This arrangement induces strong electron-withdrawing effects, influencing the compound’s reactivity in electrophilic and nucleophilic reactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₃F₃INO₂
Molecular Weight317 g/mol
IUPAC Name4-iodo-1-nitro-2-(trifluoromethyl)benzene
SMILESC1=CC(=C(C=C1I)C(F)(F)F)N+[O-]
InChI KeyRVEQXLQKLMGPHL-UHFFFAOYSA-N
DensityHigh (exact value unspecified)

The compound’s high density and stability under dry storage conditions make it suitable for long-term use in laboratory settings . Spectroscopic data, including ¹H and ¹³C NMR profiles, align with structurally analogous nitroaromatics, as demonstrated in synthetic studies of trimethyl((4-nitrophenyl)ethynyl)silane derivatives .

Synthesis and Manufacturing

Synthetic routes to 4-iodo-1-nitro-2-(trifluoromethyl)benzene often begin with halogenated benzene precursors. A notable method involves the iodination of 1-nitro-2-(trifluoromethyl)benzene using iodine monochloride (ICl) or similar electrophilic agents. Alternatively, palladium-catalyzed cross-coupling reactions, such as those described for trimethylsilyl-protected ethynylbenzenes, may be adapted to introduce the iodine substituent .

Patent literature reveals that related nitro- and trifluoromethyl-containing aromatics serve as intermediates in fungicide synthesis. For example, EP3670492A1 details the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)benzene, which undergoes oxidation to yield ketone intermediates for triazole-based agrochemicals . While this patent focuses on a derivative, it underscores the relevance of nitro-trifluoromethylbenzene scaffolds in multi-step syntheses.

Industrial production in India emphasizes cost efficiency, with suppliers like SYNOCULE RESEARCH LABS PRIVATE LIMITED utilizing scalable batch processes. Reaction conditions typically involve inert solvents (e.g., toluene or THF) and controlled temperatures to prevent premature decomposition .

Applications in Pharmaceutical and Agrochemical Research

Pharmaceutical Intermediates

4-Iodo-1-nitro-2-(trifluoromethyl)benzene is primarily employed in drug discovery, where its iodine atom facilitates further functionalization via Suzuki-Miyaura or Ullmann couplings. The nitro group can be reduced to an amine, enabling the synthesis of aniline derivatives for antimicrobial or anticancer agents .

Agrochemical Derivatives

The compound’s structural analogs are pivotal in synthesizing phenoxyphenyl ketones, which are precursors to triazole fungicides . These fungicides, such as 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol, exhibit broad-spectrum activity against plant pathogens. The trifluoromethyl group enhances lipid solubility, improving membrane permeability in target organisms.

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